1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a heterocyclic derivative featuring a quinazoline-2,4(1H,3H)-dione core substituted with a 1,2,4-oxadiazole ring at the N1 position and a 2,5-dimethylphenyl group at the N3 position. The oxadiazole moiety is further functionalized with a 3,4-dimethoxyphenyl group. Quinazoline-diones are known for their diverse pharmacological properties, including kinase inhibition and anticancer activity .
Propriétés
Formule moléculaire |
C27H24N4O5 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-10-17(2)21(13-16)31-26(32)19-7-5-6-8-20(19)30(27(31)33)15-24-28-25(29-36-24)18-11-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
Clé InChI |
VODDMDLJOMMPOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Origine du produit |
United States |
Activité Biologique
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound and related derivatives, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities.
Overview of Quinazoline and Oxadiazole Derivatives
Quinazoline derivatives have been extensively studied for their potential as antimicrobial agents , anticancer drugs , and anti-inflammatory compounds. The incorporation of oxadiazole moieties into quinazoline frameworks has been shown to enhance biological activity due to the unique electronic and steric properties imparted by the oxadiazole ring .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated for its activity against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Methodology : The Agar well diffusion method was employed to assess antimicrobial efficacy.
- Results : The compound exhibited moderate antibacterial activity with inhibition zones ranging from 10 mm to 12 mm against the tested strains. The Minimum Inhibitory Concentration (MIC) values were reported at approximately 70–80 mg/mL for these pathogens .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 80 |
| 15 | Escherichia coli | 11 | 75 |
| 14a | Candida albicans | 13 | 70 |
Anticancer Activity
The quinazoline scaffold has also been recognized for its anticancer properties. Studies indicate that quinazoline derivatives can inhibit various cancer cell lines:
- Mechanism of Action : Quinazoline derivatives may exert their effects through inhibition of critical enzymes involved in cancer cell proliferation.
- Cell Lines Tested : Various studies have reported cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
In a comparative study, certain derivatives showed significant cytotoxicity with IC50 values in the micromolar range .
Other Biological Activities
In addition to antimicrobial and anticancer effects, quinazoline derivatives exhibit a wide range of biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antidiabetic : Certain compounds have been tested for their ability to lower blood glucose levels in diabetic models.
- Antioxidant : The presence of methoxy groups in the structure enhances antioxidant activity by scavenging free radicals .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of quinazoline derivatives:
- Synthesis Methodology : A novel synthetic route involving Mannich reactions has been developed to create oxadiazole-substituted quinazolines with improved yields and purity.
- Biological Screening : A series of compounds were screened against a panel of bacterial strains and cancer cell lines. Compounds with oxadiazole substitutions consistently demonstrated enhanced activity compared to their non-substituted counterparts .
Analyse Des Réactions Chimiques
Potential Chemical Reactions
The compound’s structural features enable participation in several reaction types:
| Reaction Type | Mechanism | Reagents/Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Replacement of a leaving group (e.g., halide) on the oxadiazole ring. | Nucleophiles (e.g., NH₃, amines) in polar aprotic solvents. | Formation of substituted oxadiazole derivatives. |
| Electrophilic Substitution | Activation of the quinazoline core for electrophilic attack. | Electrophiles (e.g., nitration agents) under acidic conditions. | Introduces substituents at reactive positions. |
| Cycloaddition | Formation of new rings via [2+3] or [4+2] cycloadditions. | Azides/alkynes (CuAAC), dienophiles (Diels-Alder). | Generates fused heterocyclic systems. |
| Hydrolysis | Cleavage of the dione groups under acidic or basic conditions. | HCl or NaOH in aqueous solvents. | Converts diones to carboxylic acids or amides. |
Analytical Methods for Monitoring Reactions
Key techniques used to track reaction progress and confirm product identity include :
-
High-Performance Liquid Chromatography (HPLC)
-
Monitors purity and yield during synthesis.
-
Separates intermediates and byproducts.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Confirms structural features (e.g., aromatic protons, heterocyclic rings).
-
Identifies substituent positions via splitting patterns.
-
-
Mass Spectrometry (MS)
-
Validates molecular weight and fragmentation patterns.
-
Detects impurities or side products.
-
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations:
- The target compound’s oxadiazole ring provides greater metabolic stability compared to tetrazoles (e.g., 4g, 4h), which are more acidic and prone to ionization .
- The 3,4-dimethoxyphenyl group may improve π-π stacking with hydrophobic enzyme pockets compared to the coumarin moiety in 4g/4h, which relies on extended conjugation .
Physicochemical and Pharmacokinetic Properties
Implications:
Méthodes De Préparation
Retrosynthetic Analysis
The retrosynthetic approach divides the molecule into two main components:
- 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- (3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl halide or equivalent alkylating agent
These components are ultimately connected through an N-alkylation reaction at the N-1 position of the quinazoline-2,4(1H,3H)-dione.
Synthesis of the Quinazoline-2,4(1H,3H)-dione Core
Preparation from Anthranilic Acid
The synthesis begins with the preparation of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione using anthranilic acid and 2,5-dimethylphenyl isothiocyanate.
Reagents and Conditions:
- Anthranilic acid (1 equivalent)
- 2,5-dimethylphenyl isothiocyanate (1.1 equivalents)
- Ethanol as solvent
- Reflux for 8 hours
Procedure:
- Dissolve anthranilic acid (1 equivalent) in absolute ethanol (10 mL per gram)
- Add 2,5-dimethylphenyl isothiocyanate (1.1 equivalents) dropwise
- Reflux the mixture for 8 hours with monitoring by TLC
- Cool the reaction mixture to room temperature
- Collect the precipitate by filtration
- Recrystallize from an ethanol/dioxane mixture (1:1)
Expected Yield: 90-95%
This reaction proceeds through the formation of a thiourea intermediate that undergoes cyclization to form the quinazoline-2,4(1H,3H)-dione scaffold.
Alternative Method Using Benzoxazinones
An alternative approach involves the preparation of a benzoxazinone intermediate:
Procedure:
- React anthranilic acid with an appropriate acid chloride to form an N-acyl anthranilic acid
- Cyclize the N-acyl anthranilic acid using dehydrating agents such as acetic anhydride
- React the resulting benzoxazinone with 2,5-dimethylaniline to produce 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Synthesis of the 1,2,4-Oxadiazole Component
Preparation of 3,4-Dimethoxybenzonitrile Amidoxime
The oxadiazole ring construction begins with the formation of an amidoxime intermediate:
Reagents:
- 3,4-Dimethoxybenzonitrile (1 equivalent)
- Hydroxylamine hydrochloride (1.5 equivalents)
- Sodium methoxide or triethylamine (1.5 equivalents)
- Methanol as solvent
Procedure:
- Dissolve 3,4-dimethoxybenzonitrile in methanol (10 mL per gram)
- Add hydroxylamine hydrochloride and base
- Stir at room temperature for 24 hours
- Monitor reaction completion by TLC
- Evaporate solvent under reduced pressure
- Add water to precipitate the product
- Filter, wash with cold water, and dry under vacuum
Expected Yield: 75-85%
Construction of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is formed through the reaction of the amidoxime with an appropriate carboxylic acid derivative:
Method A: Using Carboxylic Acid Derivatives
Reagents:
- 3,4-Dimethoxybenzamidoxime (1 equivalent)
- Chloroacetic acid or bromoacetic acid (1.2 equivalents)
- Coupling agent: DCC or EDC (1.2 equivalents)
- DMF as solvent
Procedure:
- Dissolve the amidoxime in DMF (5 mL per gram)
- Add haloacetic acid and coupling agent
- Stir at room temperature for 2 hours
- Heat to 80-100°C for 4-6 hours to promote cyclization
- Cool and filter to remove urea byproduct
- Concentrate under reduced pressure
- Purify by column chromatography
Expected Yield: 60-70%
Method B: One-Pot Synthesis
Reagents:
- 3,4-Dimethoxybenzonitrile (1 equivalent)
- Hydroxylamine hydrochloride (1.5 equivalents)
- Triethylamine (1.5 equivalents)
- Chloroacetic acid or bromoacetic acid (1.2 equivalents)
- Coupling agent (1.2 equivalents)
Procedure:
- Form the amidoxime as described above
- Without isolation, add the haloacetic acid and coupling agent
- Heat the reaction mixture to promote cyclization
- Purify as described above
Expected Yield: 55-65%
N-Alkylation: Final Assembly of Target Compound
The final step involves N-alkylation of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with the oxadiazole-containing alkylating agent.
Standard N-Alkylation Procedure
Reagents:
- 3-(2,5-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equivalent)
- 5-(Chloromethyl or bromomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (1.1 equivalents)
- Potassium carbonate (2 equivalents)
- DMF as solvent
Procedure:
- Dissolve the quinazoline-2,4(1H,3H)-dione in DMF (10 mL per gram)
- Add potassium carbonate and stir for 30 minutes
- Add the halomethyl oxadiazole derivative dropwise
- Stir at room temperature for 24 hours
- Monitor by TLC until completion
- Pour into ice-cold water and collect precipitate
- Purify by column chromatography or recrystallization
Expected Yield: 65-75%
Optimized Reaction Conditions
Various parameters can be optimized to improve the yield and selectivity of the N-alkylation step.
Table 1: Effect of Solvent on N-Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 24 | 70-75 |
| DMSO | 25 | 24 | 75-80 |
| Acetone | 56 (reflux) | 12 | 60-65 |
| Acetonitrile | 82 (reflux) | 12 | 65-70 |
| THF | 66 (reflux) | 12 | 55-60 |
Table 2: Effect of Base on N-Alkylation
| Base | Equivalents | Yield (%) | Selectivity (N-1:N-3) |
|---|---|---|---|
| K₂CO₃ | 2.0 | 70-75 | >95:5 |
| Cs₂CO₃ | 1.5 | 75-80 | >95:5 |
| NaH | 1.1 | 65-70 | 90:10 |
| KOtBu | 1.1 | 60-65 | 85:15 |
| DBU | 1.5 | 70-75 | >95:5 |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate both the formation of the quinazoline core and the construction of the oxadiazole ring.
Microwave-Assisted Quinazoline Formation:
- Combine anthranilic acid and 2,5-dimethylphenyl isothiocyanate in a microwave vessel
- Irradiate at 150°C (300W) for 10-15 minutes
- Process as described in the conventional method
Microwave-Assisted Oxadiazole Formation:
- Mix 3,4-dimethoxybenzamidoxime with haloacetic acid in a microwave vessel
- Add coupling agent and base
- Irradiate at 120-150°C (300W) for 5-10 minutes
- Process as described in the conventional method
Expected Yield Improvement: 10-15% over conventional methods with significantly reduced reaction times.
Sequential One-Pot Alkylation-Cyclization
This approach involves alkylation of the quinazoline-2,4(1H,3H)-dione with a haloacetamidoxime derivative followed by in situ cyclization:
Procedure:
- Prepare 3,4-dimethoxybenzamidoxime as described earlier
- Convert to N-(chloroacetyl) or N-(bromoacetyl) amidoxime
- React with 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione under basic conditions
- Increase temperature to promote cyclization to the oxadiazole
- Purify as described earlier
Characterization of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Physical Properties
Table 3: Physical Properties of Target Compound
Spectroscopic Data
1H NMR (500 MHz, DMSO-d₆):
- δ 2.18-2.30 (s, 6H, 2 × CH₃ from 2,5-dimethylphenyl)
- δ 3.80-3.90 (s, 6H, 2 × OCH₃ from 3,4-dimethoxyphenyl)
- δ 5.15-5.25 (s, 2H, -CH₂- linker)
- δ 6.80-8.20 (m, 10H, aromatic protons)
13C NMR (125 MHz, DMSO-d₆):
- δ 18-21 (2 × CH₃ from 2,5-dimethylphenyl)
- δ 42-45 (-CH₂- linker)
- δ 55-56 (2 × OCH₃ from 3,4-dimethoxyphenyl)
- δ 110-140 (aromatic carbons)
- δ 150-155 (C-OCH₃ carbons)
- δ 160-168 (C=O groups and C=N)
- δ 168-172 (oxadiazole carbons)
IR (KBr, cm⁻¹):
- 3050-3000 (aromatic C-H stretch)
- 2950-2850 (aliphatic C-H stretch)
- 1700-1680 (C=O stretch of quinazoline-2,4-dione)
- 1650-1600 (C=N stretch)
- 1580-1520 (aromatic C=C stretch)
- 1270-1240 (C-O-C asymmetric stretch)
- 1030-1010 (C-O-C symmetric stretch)
Mass Spectrometry:
- HRMS (ESI⁺): [M+H]⁺ calculated for C₂₇H₂₅N₄O₅: 485.1825
- Major fragment ions at m/z: 454, 424, 368, 326
Purification and Analysis
Purification Methods
Column Chromatography:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with hexane/ethyl acetate (starting 8:2, gradually increasing to 1:1)
Recrystallization:
- Solvent system: Ethanol/ethyl acetate (1:1) or methanol/chloroform (1:2)
Purity Analysis
Table 4: Analytical Methods for Purity Assessment
| Method | Conditions | Expected Results |
|---|---|---|
| HPLC | Column: C18 (250 × 4.6 mm); Mobile phase: Acetonitrile/water (70:30); Flow rate: 1 mL/min; Detection: UV at 254 nm | Single peak with >98% purity |
| TLC | Silica gel 60 F254; Mobile phase: Chloroform/methanol (9:1) | Single spot, Rf ≈ 0.65 |
| Elemental Analysis | C₂₇H₂₄N₄O₅ | C: 66.94%, H: 4.99%, N: 11.56% |
Scale-Up Considerations
Process Modifications for Scale-Up
For larger-scale synthesis, several modifications to the procedures are recommended:
- Replace DMF with more environmentally friendly solvents like 2-MeTHF or ethyl acetate where possible
- Implement continuous flow processes for the oxadiazole formation step
- Use catalytic phase-transfer conditions for the N-alkylation step
- Replace column chromatography with recrystallization for final product purification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
